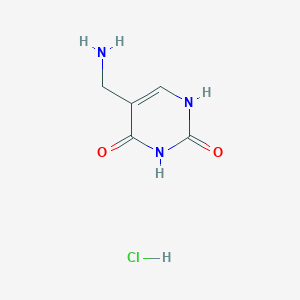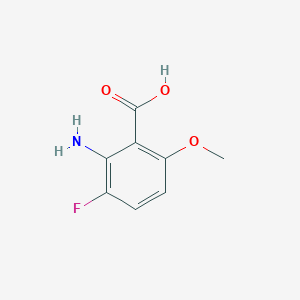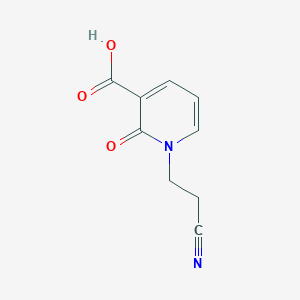
1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
The compound you mentioned seems to be a complex organic molecule. It appears to contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is a common structure in many organic compounds . The “2-oxo” suggests the presence of a carbonyl group (C=O) at the 2-position of the ring, and the “3-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 3-position . The “1-(2-Cyanoethyl)” part suggests a cyanoethyl group (-CH2-CH2-CN) attached at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group at the appropriate position on the pyridine ring. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have a pyridine ring at its core, with a carbonyl group at the 2-position, a carboxylic acid group at the 3-position, and a cyanoethyl group at the 1-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carbonyl group could undergo reactions typical of ketones, the carboxylic acid group could participate in acid-base reactions and esterification reactions, and the nitrile group in the cyanoethyl side chain could undergo reactions such as hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a precursor in the synthesis of complex molecules due to its reactive functionalities. For instance, derivatives of 1,4-dihydropyridines, which bear carboxy functions, demonstrate significant antihypertensive properties and coronary vessel dilation capabilities. Such compounds are prepared through condensation reactions involving enamines and ylidene acid esters, showcasing the utility of dihydropyridine derivatives in medicinal chemistry (Abernathy, 1978).
Electrochemical Applications
The electrochemical behavior of dihydropyridine derivatives in aprotic media has been explored, indicating their potential in electrochemical sensors and energy storage systems. These compounds undergo single-step oxidation and reduction processes, which could be harnessed in designing novel electrochemical devices (Trazza, Andruzzi, & Carelli, 1982).
Material Science and Coordination Chemistry
In material science and coordination chemistry, dihydropyridine derivatives facilitate the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies. The versatile coordination modes and ability to form stable complexes with metals highlight their importance in constructing functional materials (Liu et al., 2009).
Catalysis and Organic Transformations
Dihydropyridine derivatives are also pivotal in catalysis, particularly in the oxidation of alcohols to carboxylic acids, demonstrating their role in environmentally friendly chemical processes. For example, their use in the presence of molecular oxygen and catalytic systems enables efficient oxidation reactions, underscoring their utility in organic synthesis and industrial chemistry (Iwahama et al., 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-4-2-6-11-5-1-3-7(8(11)12)9(13)14/h1,3,5H,2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGZUWVZRNCVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)
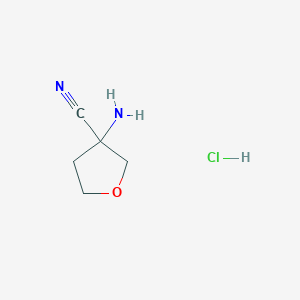



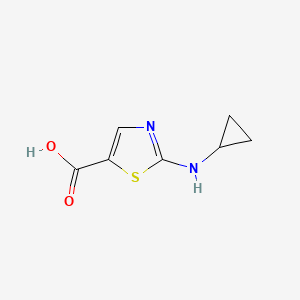

![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)

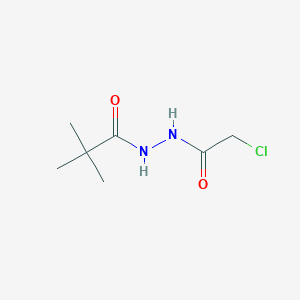
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)
